molecular formula C21H20N4O2 B10984476 N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide

N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide

Cat. No.: B10984476
M. Wt: 360.4 g/mol
InChI Key: QCCHYNYLQNJSSF-UHFFFAOYSA-N
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Description

N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide is a potent and selective chemical probe targeting PARP14 (ARTD8) , a mono-ADP-ribosyltransferase. Its primary research value lies in investigating the role of PARP14 in cancer biology and immune regulation. PARP14 functions as a key player in the DNA damage response and is implicated in promoting cancer cell survival, particularly under conditions of metabolic and genotoxic stress. By selectively inhibiting PARP14, this compound facilitates the study of oncogenic signaling pathways and can induce synthetic lethality in specific cancer contexts. Furthermore, research utilizing this inhibitor explores its impact on macrophage polarization and immunometabolism , as PARP14 is known to influence the switch from a pro-inflammatory (M1) to a pro-tumorigenic (M2) phenotype in the tumor microenvironment. This makes it a valuable tool for dissecting the intricate crosstalk between cancer cells and the immune system, with the goal of identifying novel therapeutic strategies for oncology and autoimmune diseases.

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

N-[2-(2-ethyl-4-oxoquinazolin-3-yl)ethyl]-1H-indole-6-carboxamide

InChI

InChI=1S/C21H20N4O2/c1-2-19-24-17-6-4-3-5-16(17)21(27)25(19)12-11-23-20(26)15-8-7-14-9-10-22-18(14)13-15/h3-10,13,22H,2,11-12H2,1H3,(H,23,26)

InChI Key

QCCHYNYLQNJSSF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)C3=CC4=C(C=C3)C=CN4

Origin of Product

United States

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The quinazolinone ring is typically synthesized via cyclocondensation reactions. A widely adopted method involves reacting ethyl anthranilate with ethyl urea in acidic conditions:

Ethyl anthranilate+Ethyl ureaHCl, EtOH2Ethylquinazolin4(3H)one(Yield: 68–72%)[3][5]\text{Ethyl anthranilate} + \text{Ethyl urea} \xrightarrow{\text{HCl, EtOH}} 2-Ethylquinazolin-4(3H)-one \quad (\text{Yield: 68–72\%})

Optimization Notes :

  • Solvent : Ethanol or acetic acid improves solubility and reaction homogeneity.

  • Catalyst : Phosphoric acid enhances reaction rates under metal-free conditions.

  • Substituent Introduction : The 2-ethyl group is introduced using ethyl urea or via post-cyclization alkylation.

Alternative Route: β-Ketoester Cyclization

Li et al. demonstrated quinazolinone synthesis via β-ketoester cyclization with o-aminobenzamide:

β-Ketoester+o-AminobenzamideH3PO4,Δ2Ethylquinazolin4(3H)one(Yield: 85%)[3]\text{β-Ketoester} + \text{o-Aminobenzamide} \xrightarrow{\text{H}3\text{PO}4, \Delta} 2-Ethylquinazolin-4(3H)-one \quad (\text{Yield: 85\%})

This method avoids metal catalysts and achieves higher yields due to mild conditions.

Functionalization with the Ethylamine Linker

Nucleophilic Substitution at Position 3

The quinazolinone nitrogen at position 3 is alkylated using 2-chloroethylamine hydrochloride under basic conditions:

2-Ethylquinazolin-4(3H)-one+2-ChloroethylamineK2CO3,DMF3(2Aminoethyl)2ethylquinazolin4(3H)one(Yield: 65%)[6][7]\text{2-Ethylquinazolin-4(3H)-one} + \text{2-Chloroethylamine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} 3-(2-Aminoethyl)-2-ethylquinazolin-4(3H)-one \quad (\text{Yield: 65\%})

Key Parameters :

  • Base : Potassium carbonate ensures deprotonation without side reactions.

  • Solvent : Dimethylformamide (DMF) facilitates solubility at 80–100°C.

Reductive Amination Alternative

In cases where alkylation yields are low, reductive amination using glyoxal and sodium cyanoborohydride has been reported:

2-Ethylquinazolin-4(3H)-one+GlyoxalNaBH3CN,MeOH3(2Aminoethyl)2ethylquinazolin4(3H)one(Yield: 58%)[2]\text{2-Ethylquinazolin-4(3H)-one} + \text{Glyoxal} \xrightarrow{\text{NaBH}_3\text{CN}, \text{MeOH}} 3-(2-Aminoethyl)-2-ethylquinazolin-4(3H)-one \quad (\text{Yield: 58\%})

Carboxamide Formation with Indole-6-Carboxylic Acid

Carbodiimide-Mediated Coupling

The amine linker is coupled to 1H-indole-6-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt):

3-(2-Aminoethyl)-2-ethylquinazolin-4(3H)-one+1H-Indole-6-carboxylic acidEDCl, HOBt, DIEATarget Compound(Yield: 74%)[7]\text{3-(2-Aminoethyl)-2-ethylquinazolin-4(3H)-one} + \text{1H-Indole-6-carboxylic acid} \xrightarrow{\text{EDCl, HOBt, DIEA}} \text{Target Compound} \quad (\text{Yield: 74\%})

Reaction Conditions :

  • Solvent : Dimethylacetamide (DMA) at 0–5°C prevents racemization.

  • Activator : HOBt suppresses side reactions by stabilizing the active ester.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A protocol adapted from Zhang et al. achieves 82% yield in 20 minutes:

ReactantsEDCl, HOBt, DIEA, Microwave (180°C)Target Compound(Yield: 82%)[7]\text{Reactants} \xrightarrow{\text{EDCl, HOBt, DIEA, Microwave (180°C)}} \text{Target Compound} \quad (\text{Yield: 82\%})

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography using silica gel and a gradient of ethyl acetate/hexane (3:7 to 1:1). High-performance liquid chromatography (HPLC) with a C18 column confirms purity >98%.

Spectroscopic Analysis

  • NMR : 1H^1\text{H} NMR (400 MHz, DMSO-d6) shows characteristic peaks at δ 8.21 (s, 1H, indole H-2), δ 7.89 (d, J = 8.0 Hz, 1H, quinazolinone H-5), and δ 3.45 (t, J = 6.0 Hz, 2H, ethylamine linker).

  • HRMS : Calculated for C23H24N4O3\text{C}_{23}\text{H}_{24}\text{N}_4\text{O}_3 [M+H]+^+: 421.1865; Found: 421.1868.

Comparative Analysis of Synthetic Routes

Method Starting Materials Catalyst/Conditions Yield Advantages
CyclocondensationEthyl anthranilate, ethyl ureaHCl, EtOH68–72%Simple, scalable
β-Ketoester cyclizationβ-Ketoester, o-aminobenzamideH3_3PO4_4, 80°C85%Metal-free, high yield
Microwave couplingPreformed blocksEDCl, HOBt, microwave82%Rapid, high efficiency

Challenges and Optimization Strategies

  • Indole Nitrogen Reactivity : The indole NH group may participate in unwanted side reactions. Protection with a benzoyl group prior to coupling resolves this.

  • Ethyl Group Stability : Under strong acidic conditions, the 2-ethyl group may undergo oxidation. Using mild catalysts like phosphoric acid mitigates this.

  • Solvent Selection : Polar aprotic solvents (DMF, DMA) enhance coupling efficiency but require rigorous drying to prevent hydrolysis .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities, primarily due to its unique molecular structure that combines features from both indole and quinazolinone derivatives.

Antitumor Activity

Research has highlighted the compound's potential as an antitumor agent. For instance, studies have demonstrated that related compounds with similar structures can inhibit the growth of various cancer cell lines, including breast cancer and pancreatic cancer cells. In a study involving a quinazolinone-based antagonist, significant reductions in cell viability were observed in aggressive cancer models such as MDA-MB-231 (triple-negative breast cancer) after treatment with the compound at specific concentrations .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the quinazolinone or indole rings can significantly affect biological activity. For example, modifications to the ethyl linker or the carboxamide functional group can lead to enhanced potency against various cancer cell lines, indicating that careful structural modifications can yield more effective therapeutic agents .

Case Studies and Research Findings

Several studies have documented the applications of similar compounds derived from quinazolinone and indole structures:

Case Study 1: Anticancer Properties

A study published in Nature reported on a series of indole-quinazolinone hybrids that demonstrated cytotoxic effects against multiple cancer cell lines. The most potent compounds from this series exhibited IC50 values lower than 2 μg/mL against MCF-7 breast cancer cells, suggesting significant therapeutic potential .

Case Study 2: Selective Receptor Modulation

Another investigation focused on the selective modulation of AM receptors by quinazolinone derivatives. The findings indicated that certain structural configurations led to increased selectivity and efficacy as receptor antagonists, which could be beneficial in developing targeted therapies for specific cancers .

Mechanism of Action

The mechanism of action of N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Key Structural Features Molecular Weight Substituents Impact Potential Applications References
N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide (Target) - 2-Ethylquinazolinone
- Indole-6-carboxamide
- Ethyl linker
392.4 (calculated) - Ethyl group enhances lipophilicity
- Unsubstituted indole may reduce steric hindrance
Kinase inhibition, receptor modulation
5-Chloro-N-{2-[decahydroisoquinolin-2(1H)-yl]ethyl}-1H-indole-6-carboxamide (5r) - 5-Chloroindole
- Decahydroisoquinolinyl side chain
413.9 - Chloro substituent increases electron-withdrawing effects
- Bulky side chain improves selectivity
Nurr1 agonism (neurodegenerative diseases)
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-methyl-1H-indole-2-carboxamide - 6,7-Dimethoxy-2-methylquinazolinone
- 1-Methylindole-2-carboxamide
420.5 - Methoxy groups increase solubility
- Methylindole reduces metabolic instability
EZH2 inhibition (cancer)
1-Isopropyl-4-(6-(4-isopropylpiperazin-1-yl)pyridin-3-yl)-N-((6-methyl-2-oxo-4-propyl-1,2-dihydropyridin-3-yl)methyl)-1H-indole-6-carboxamide (47) - Piperazine-pyridine side chain
- Propyl-dihydropyridinone
570.6 - Extended side chain enhances target affinity
- Piperazine improves blood-brain barrier penetration
EZH2 inhibition (cancer)
N-(2-hydroxyphenyl)-1-(4-methoxybenzyl)-1H-indole-6-carboxamide (16) - 4-Methoxybenzyl group
- 2-Hydroxyphenylamide
402.5 - Methoxybenzyl enhances lipophilicity
- Hydroxyphenylamide introduces polarity
Acute kidney injury (preclinical studies)

Quinazolinone Core Modifications

  • Target vs. 6,7-Dimethoxy-2-Methyl Analogue (): The 6,7-dimethoxy and 2-methyl substituents on the quinazolinone in the analogue increase molecular weight (420.5 vs. 392.4) and lipophilicity (logP ~3.5 vs. ~2.8 estimated). These modifications may improve membrane permeability but could reduce metabolic stability due to steric hindrance .
  • Target vs. Thioacetyl-Quinazolinone (): Compound 270 in replaces the ethyl linker with a thioacetyl group, introducing sulfur-based reactivity. This alteration might enhance covalent binding to cysteine residues in target proteins but increases toxicity risks .

Indole Substituent Effects

  • Chlorinated Indoles ():
    Chlorine at the 5-position (e.g., 5r in ) introduces electron-withdrawing effects, strengthening hydrogen bonding with target residues. However, it may reduce solubility compared to the unsubstituted indole in the target compound .

  • The target compound lacks this protection, which may lead to faster clearance .

Side Chain Variations

  • Piperazine-Pyridine Side Chains (): Compound 47’s piperazine-pyridine side chain (MW 570.6) adds basicity and hydrogen-bonding capacity, likely enhancing binding to EZH2’s catalytic site. The target compound’s simpler ethyl linker may limit target engagement but reduces synthetic complexity .

Biological Activity

N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity based on existing research findings, including data tables and relevant case studies.

The molecular formula of this compound is C17H20N4O2C_{17}H_{20}N_{4}O_{2}, with a molecular weight of approximately 312.37 g/mol. The compound features a quinazoline moiety, which is known for various biological activities.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of compounds related to indole and quinazoline derivatives. For instance, a series of indole-2-carboxamides demonstrated significant antiproliferative activity against breast cancer cell lines (MCF-7), with compounds showing GI50 values ranging from 0.95 µM to 1.50 µM. These compounds were also effective in inhibiting key targets such as EGFR and CDK2, leading to apoptosis through modulation of apoptotic markers like Caspases 3, 8, and 9, as well as Bcl2 and p53 .

Table 1: Antiproliferative Activity of Indole Derivatives

CompoundGI50 (µM)Target EnzymesMechanism of Action
5i0.95EGFR, CDK2Apoptosis induction
5j1.20EGFR, CDK2Apoptosis induction
5k1.50EGFR, CDK2Apoptosis induction

Anticonvulsant Activity

The quinazoline derivatives have also been investigated for their anticonvulsant properties. A study reported that certain synthesized quinazoline derivatives exhibited notable anticonvulsant activity in animal models, suggesting their potential utility in treating epilepsy . The mechanism appears to involve modulation of neurotransmitter systems and ion channels.

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds similar to this compound have shown promising AChE inhibitory activity with IC50 values significantly lower than standard drugs like tacrine and donepezil . This suggests that the compound could potentially enhance cholinergic transmission in the brain.

Table 2: AChE Inhibition Potency

Compound NameIC50 (µM)Reference
Tacrine0.11
Donepezil0.59
N-[2-(2-ethyl...)TBDCurrent Study

Mechanistic Studies

Molecular docking studies have been employed to elucidate the interaction mechanisms between this compound and its biological targets. These studies indicate that the compound forms hydrogen bonds with key amino acid residues in target enzymes, enhancing its inhibitory effects.

Q & A

Basic: What are the common synthetic routes for N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with quinazolinone and indole precursors. Key steps include:

  • Quinazolinone Core Formation : Cyclization of 2-aminobenzamide derivatives with ethyl glyoxylate under reflux in acetic acid to generate the 2-ethyl-4-oxoquinazoline moiety .
  • Indole Coupling : Activation of the indole-6-carboxylic acid using carbodiimide reagents (e.g., DCC) followed by coupling with a diamine linker.
  • Final Assembly : Reaction of the quinazolinone-ethylamine intermediate with the activated indole-carboxamide under basic conditions (e.g., DIPEA in DMF) .
    Validation : HRMS and ¹H/¹³C NMR are used to confirm molecular weight and regiochemistry .

Basic: How is the structural integrity of this compound validated in experimental settings?

Methodological Answer:

  • Spectroscopy : ¹H NMR (δ 7.2–8.5 ppm for aromatic protons) and ¹³C NMR (C=O at ~170 ppm) confirm functional groups and connectivity .
  • Mass Spectrometry : HRMS matches theoretical [M+H]⁺ values (e.g., m/z 433.1874 calculated vs. 433.1872 observed) .
  • Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves absolute configuration, with R-factors <0.05 ensuring precision .

Basic: What in vitro assays are recommended for initial biological screening?

Methodological Answer:

  • Antitumor Activity : MTT assays in cancer cell lines (e.g., MDA-MB-231) with IC₅₀ determination against controls like paclitaxel .
  • Enzyme Inhibition : Fluorescence-based assays for TACE or EZH2 inhibition, measuring % inhibition at 10 µM .
  • Selectivity Profiling : Kinase panel screens (e.g., 50-kinase panel) to assess off-target effects .

Advanced: How can computational modeling optimize this compound's bioactivity?

Methodological Answer:

  • Docking Studies : Use Surflex-Dock (Sybyl 2.1) to predict binding poses in TACE or EZH2 active sites, prioritizing residues like His405 (TACE) or Tyr111 (EZH2) .
  • QSAR Analysis : Develop models using descriptors like logP and topological polar surface area (TPSA) to correlate substituent effects (e.g., trifluoromethyl groups enhance potency) .
  • MD Simulations : GROMACS-based 100-ns simulations assess stability of ligand-protein complexes, analyzing RMSD (<2 Å indicates stable binding) .

Advanced: What strategies improve synthetic yield and purity?

Methodological Answer:

  • Solvent Optimization : Replace DMF with DMAc for higher solubility of intermediates, reducing side-product formation .
  • Catalytic Systems : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling steps, achieving >70% yield .
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves regioisomeric impurities .

Advanced: How does X-ray crystallography resolve ambiguities in molecular conformation?

Methodological Answer:

  • Data Collection : High-resolution (<1.0 Å) synchrotron data collection at 100 K minimizes thermal motion artifacts .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates H-bond networks (e.g., quinazolinone C=O∙∙∙N-indole interactions) .
  • Validation : PLATON checks for missed symmetry and validates torsional angles (<5° deviation from ideal values) .

Advanced: What mechanisms explain this compound's antitumor activity?

Methodological Answer:

  • TACE Inhibition : Binds to the Zn²⁺-coordinating His405 residue, blocking TNF-α release (IC₅₀ ~0.51 µM) .
  • EZH2 Modulation : Competes with S-adenosylmethionine (SAM) in PRC2, reducing H3K27me3 levels (EC₅₀ ~32 nM) .
  • Tubulin Interaction : Disrupts polymerization by binding to the colchicine site, observed via fluorescence quenching assays .

Advanced: How to address contradictory SAR data in substituent optimization?

Methodological Answer:

  • Statistical Analysis : One-way ANOVA (GraphPad Prism) identifies outliers in dose-response datasets (e.g., SS-02 vs. SS-04 analogs) .
  • Meta-Analysis : Compare substituent effects across studies; e.g., 4-methoxyphenyl enhances solubility but reduces TACE affinity .
  • Crystallographic Validation : Resolve binding modes of conflicting analogs to identify steric clashes or H-bond mismatches .

Advanced: What in vitro assays assess toxicity and selectivity?

Methodological Answer:

  • hERG Inhibition : Patch-clamp assays (IC₅₀ >30 µM desired) to evaluate cardiac toxicity risks .
  • Hepatotoxicity : CYP3A4 inhibition screening (luminescent assays) and HepG2 cell viability at 100 µM .
  • Selectivity Index : Ratio of IC₅₀ in primary cells (e.g., PBMCs) vs. cancer cells; aim for >10-fold selectivity .

Advanced: How to investigate resistance mechanisms in long-term studies?

Methodological Answer:

  • Resistant Cell Lines : Generate clones via gradual dose escalation (6 months), then perform RNA-seq to identify upregulated efflux pumps (e.g., ABCB1) .
  • Proteomics : SILAC-based quantification detects overexpression of EZH2 mutants (e.g., Y641N) in resistant populations .
  • Combination Therapy : Test synergy with ABCB1 inhibitors (e.g., verapamil) to restore potency .

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